4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide
Description
Properties
IUPAC Name |
4-[[2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4S/c1-24-18-4-2-3-5-19(18)26(31(24,29)30)17-10-12-25(13-11-17)14-20(27)23-16-8-6-15(7-9-16)21(22)28/h2-9,17H,10-14H2,1H3,(H2,22,28)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMYMCSHTLVCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Preparation of "4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide" involves multi-step organic synthesis processes. The general route begins with the synthesis of the benzo[c][1,2,5]thiadiazole core, followed by functional group modifications and coupling reactions.
Initial Synthesis: : Starting with 3-methylbenzo[c][1,2,5]thiadiazole-1,1-dioxide, the compound undergoes nitration to introduce a nitro group at a suitable position.
Reduction: : The nitro group is subsequently reduced to an amine, forming 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-ylamine.
Coupling Reaction: : This intermediate is then coupled with 4-piperidone under specific conditions to form the desired piperidine derivative.
Acylation: : Finally, an acylation reaction introduces the acetamido and benzamide groups, resulting in the target compound.
Industrial Production Methods:
Industrial-scale production typically involves optimized reaction conditions, including the use of catalysts, to maximize yield and purity. Reactions are conducted in large reactors under controlled temperatures and pressures, ensuring scalability and consistency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the benzo[c][1,2,5]thiadiazole moiety.
Reduction: : Reduction can occur at various functional groups, including the nitro group (if present) or carbonyl groups.
Substitution: : The aromatic rings are prone to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Including sodium borohydride or catalytic hydrogenation.
Substitution Reagents: : Like halogens or nucleophiles under specific conditions (e.g., Lewis acids for electrophilic substitution).
Major Products:
The major products of these reactions depend on the specific conditions and reagents used, typically resulting in modified functional groups or new derivatives with altered properties.
Scientific Research Applications
Chemistry:
Fluorescent Probes: : Utilized in developing fluorescent probes for biological imaging due to its photophysical properties.
Sensing Materials: : Employed in creating sensors for detecting specific analytes in environmental and industrial settings.
Biology:
Biomarker Detection: : Assists in detecting and monitoring biomarkers in various biological samples.
Drug Design: : Plays a role in designing new drugs and understanding drug-receptor interactions.
Medicine:
Therapeutic Agents: : Investigated for potential therapeutic applications, particularly in targeting specific diseases.
Diagnostic Tools: : Used in the development of diagnostic tools and techniques for medical imaging.
Industry:
Material Science: : Applied in material science for the development of new materials with specific properties.
Catalysis: : Functions as a catalyst or catalyst precursor in various industrial chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids, where it can modulate their activity.
Pathways Involved: : Interacts with signaling pathways involved in cell communication, proliferation, and metabolism.
Comparison with Similar Compounds
Structural and Pharmacophoric Differences
The table below highlights key structural and functional differences between the target compound and analogs from the evidence:
Key Observations :
- The thiadiazole dioxide in the target compound contrasts with the triazole-thiazole in compounds, which may alter electronic properties and binding selectivity.
- Unlike the NO-donating benzofuroxan in , the target lacks an explicit NO-release mechanism, suggesting divergent therapeutic applications (e.g., kinase inhibition vs. anti-inflammatory activity).
Analytical Data:
Hypothesized Activity of Target Compound:
- The thiadiazole dioxide group is associated with antimicrobial, antiviral, or kinase-inhibitory activity in literature, though specific data for this compound are unavailable.
- The piperidine moiety may improve blood-brain barrier penetration compared to smaller heterocycles (e.g., triazoles).
Evidence-Based Comparisons:
- Compounds: No explicit activity reported, but triazole-thiazole systems are frequently explored in anticancer and antimicrobial research .
- Compounds: II2 and ZLR-8 exhibit enhanced anti-inflammatory/analgesic activity and reduced gastrointestinal (GI) toxicity compared to diclofenac, attributed to NO release . ZLR-8 promotes ulcer healing via increased gastric mucosal blood flow (GMBF) and sustained NO release .
Implications for Target Compound :
- Without an NO donor, the target may lack the GI protective effects seen in compounds.
- Its benzamide-thiadiazole structure could prioritize different therapeutic targets (e.g., enzyme inhibition over cyclooxygenase modulation).
Biological Activity
The compound 4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide , identified by its CAS number 2034508-61-5 , is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound features several notable structural elements:
- Thiadiazole moiety : Known for its diverse biological activities.
- Piperidine ring : Commonly found in various bioactive compounds.
- Acetamido and benzamide groups : These functional groups may enhance the compound's pharmacological profile.
Antimicrobial Activity
Research indicates that compounds containing a thiadiazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that related compounds demonstrate promising antibacterial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Tested Strains | Efficacy |
|---|---|---|---|
| 4-Thiadiazole Derivatives | Antimicrobial | S. aureus, E. coli | High inhibition observed |
| 4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol) derivatives | Antimicrobial | Various strains | Significant activity reported |
Anticancer Activity
The anticancer potential of the compound is supported by studies showing that thiadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves apoptosis induction and cell cycle arrest in various cancer cell lines. For example, certain thiadiazole-based compounds have been shown to inhibit tumor growth in xenograft models .
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are highly sought after. Thiadiazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This suggests that the compound may be beneficial in treating inflammatory conditions .
Case Studies and Research Findings
Several studies highlight the biological activity of thiadiazole-containing compounds:
- Study on ABHD6 Inhibition :
- Antimicrobial Efficacy :
- Anticancer Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
